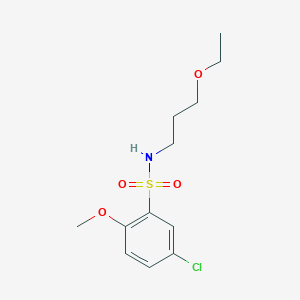
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide can be further explored to identify new targets for the treatment of autoimmune diseases.
In conclusion, this compound is a promising JAK3 inhibitor that has shown potential therapeutic applications in various autoimmune diseases. Its selectivity for JAK3, ability to reduce the production of pro-inflammatory cytokines, and favorable safety profile make it an attractive candidate for further research and development.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for JAK3, its ability to reduce the production of pro-inflammatory cytokines, and its favorable safety profile. However, this compound also has some limitations, such as its low solubility in water and its susceptibility to oxidation and degradation.
Future Directions
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. These include:
1. Combination therapy: this compound can be used in combination with other drugs, such as methotrexate, to enhance its efficacy and reduce the risk of adverse effects.
2. Biomarker identification: Biomarkers can be used to identify patients who are more likely to respond to this compound and monitor their response to treatment.
3. Alternative delivery methods: Alternative delivery methods, such as nanoparticles and liposomes, can be explored to improve the solubility and stability of this compound.
4. New indications: this compound can be explored for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
5.
Synthesis Methods
The synthesis of 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide involves a series of chemical reactions starting from 2-methoxybenzenesulfonyl chloride and 3-ethoxypropylamine. The final product is obtained after purification through column chromatography and recrystallization. The yield of the synthesis process is around 40%.
Scientific Research Applications
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation and tissue damage.
properties
Molecular Formula |
C12H18ClNO4S |
|---|---|
Molecular Weight |
307.79 g/mol |
IUPAC Name |
5-chloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-3-18-8-4-7-14-19(15,16)12-9-10(13)5-6-11(12)17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
YISMUHPWBIHUMB-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)


![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)





